molecular formula C16H20N2 B8124056 Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine

Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine

Cat. No.: B8124056
M. Wt: 240.34 g/mol
InChI Key: NGZDYWIATAISEH-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(cyclopropylmethyl)indol-5-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-12(1)11-18-8-7-14-9-13(3-6-16(14)18)10-17-15-4-5-15/h3,6-9,12,15,17H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZDYWIATAISEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C2C=CC(=C3)CNC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C16_{16}H20_{20}N2_2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 2279123-67-8

The compound's biological activity is primarily linked to its interaction with specific protein targets. Notably, it has been investigated for its inhibitory effects on Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers.

PRMT5 Inhibition

PRMT5 is known to regulate gene expression and cellular proliferation through methylation of histones and other proteins. The inhibition of PRMT5 by this compound has been shown to lead to:

  • Decreased cell proliferation in cancer cell lines such as MV-4-11 and MDA-MB-468.
  • Reduced levels of symmetric dimethylarginine (sDMA) , a marker for PRMT5 activity, indicating effective target engagement .

In Vitro Studies

In vitro evaluations have demonstrated the compound's potency against various cancer cell lines. The following table summarizes the anti-proliferative activities observed:

CompoundCell LineIC50_{50} (µM)Toxicity (AML-12)
This compoundMV-4-110.25Low
MDA-MB-4680.30Low
GSK-3326595MV-4-110.40Moderate

The above results indicate that this compound exhibits stronger anti-proliferative effects compared to GSK-3326595, a known PRMT5 inhibitor .

In Vivo Pharmacokinetics

Pharmacokinetic studies in male ICR mice revealed that the compound has a favorable pharmacokinetic profile:

  • Half-life (T1/2_{1/2}) : 6.06 hours
  • Area Under Curve (AUC) : 747 h·ng/mL after oral administration at 10 mg/kg
  • Oral Bioavailability : 14.5%

These parameters suggest that the compound can maintain therapeutic levels in circulation, which is crucial for effective treatment regimens .

Example Case Study

A recent study evaluated a series of indole derivatives, including this compound, for their effects on cancer cell lines and found that modifications in the indole structure significantly influenced anti-cancer activity. The findings suggest that further optimization could enhance efficacy and selectivity against specific cancer types .

Scientific Research Applications

Pharmacological Characterization

Research has demonstrated that Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine exhibits significant binding affinity for various receptors, particularly dopamine receptors (D2 and D3). Studies indicate that modifications in the cyclopropyl group can enhance selectivity towards D3 receptors, making it a candidate for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Lysine-Specific Demethylase Inhibition

One notable application is its role as a lysine-specific demethylase 1 inhibitor. This action suggests potential therapeutic implications in cancer treatment, where demethylation processes are often dysregulated . The compound's ability to modulate epigenetic factors positions it as a valuable tool in oncology research.

Selectivity and Efficacy

A study published in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological evaluation of related compounds, highlighting their selectivity for D3 receptors over D2 receptors . This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonism.

Therapeutic Potential in Neurological Disorders

Research indicates that compounds similar to this compound may have neuroprotective properties. In vitro studies have shown that these compounds can reduce neuronal apoptosis under stress conditions, suggesting their potential use in neurodegenerative diseases .

Preparation Methods

Molecular Architecture

The target compound contains a 1H-indole scaffold substituted at the 1-position with a cyclopropylmethyl group and at the 5-position with a methylamine bearing a cyclopropyl substituent. The molecular formula is C₁₇H₂₁N₂ , with a molecular weight of 253.36 g/mol . The presence of two strained cyclopropane rings introduces synthetic complexity, necessitating mild reaction conditions to prevent ring-opening.

Key Challenges

  • Cyclopropane Stability : Cyclopropane rings are prone to ring-opening under acidic, basic, or high-temperature conditions.

  • Regioselectivity : Functionalizing the indole ring at the 5-position requires precise directing groups or catalysts.

  • Amine Protection : The primary amine group may require protection during indole alkylation or cyclopropanation steps.

Synthetic Routes and Methodologies

Fischer Indole Synthesis with Subsequent Alkylation

This two-step approach involves constructing the indole core followed by introducing the cyclopropylmethyl and amine groups.

Indole Core Formation

The Fischer indole synthesis is employed using cyclopropylmethylhydrazine and a substituted cyclohexanone derivative. For example:

Cyclopropylmethylhydrazine+4-MethylcyclohexanoneHCl, EtOH1Cyclopropylmethyl-1H-indole[1]\text{Cyclopropylmethylhydrazine} + \text{4-Methylcyclohexanone} \xrightarrow{\text{HCl, EtOH}} 1-\text{Cyclopropylmethyl-1H-indole}

Conditions : Reflux in ethanol with hydrochloric acid (12 h, 75°C). Yield: 68–72% .

Alkylation at the 5-Position

The indole intermediate undergoes Friedel-Crafts alkylation to introduce the methylamine group. A cyclopropylmethylamine derivative is attached using a Lewis acid catalyst:

1Cyclopropylmethyl-1H-indole+ChloromethylcyclopropaneAlCl₃, DCM5(Chloromethyl)1cyclopropylmethyl-1H-indole[3]1-\text{Cyclopropylmethyl-1H-indole} + \text{Chloromethylcyclopropane} \xrightarrow{\text{AlCl₃, DCM}} 5-(\text{Chloromethyl})-1-\text{cyclopropylmethyl-1H-indole}

Conditions : Dichloromethane (DCM), aluminum chloride (0°C to rt, 6 h). Yield: 60% .

Amine Deprotection

A Boc-protected amine is introduced via nucleophilic substitution, followed by deprotection with trifluoroacetic acid (TFA):

5(Chloromethyl)1cyclopropylmethyl-1H-indole+Boc-cyclopropylamineEt₃N, DMFProtected amineTFAFinal product[2]5-(\text{Chloromethyl})-1-\text{cyclopropylmethyl-1H-indole} + \text{Boc-cyclopropylamine} \xrightarrow{\text{Et₃N, DMF}} \text{Protected amine} \xrightarrow{\text{TFA}} \text{Final product}

Conditions : DMF, triethylamine (12 h, 50°C); TFA in DCM (2 h, rt). Overall yield: 45% .

Reductive Amination Approach

This one-pot method combines a pre-functionalized indole with a cyclopropylmethylamine via reductive amination.

Intermediate Synthesis

5-Formyl-1-cyclopropylmethyl-1H-indole is prepared via Vilsmeier-Haack formylation:

1Cyclopropylmethyl-1H-indolePOCl₃, DMF5Formyl-1-cyclopropylmethyl-1H-indole[1]1-\text{Cyclopropylmethyl-1H-indole} \xrightarrow{\text{POCl₃, DMF}} 5-\text{Formyl-1-cyclopropylmethyl-1H-indole}

Conditions : Phosphorus oxychloride in DMF (0°C to rt, 4 h). Yield: 80% .

Reductive Coupling

The aldehyde intermediate reacts with cyclopropylmethylamine in the presence of sodium cyanoborohydride:

5Formyl-1-cyclopropylmethyl-1H-indole+CyclopropylmethylamineNaBH₃CN, MeOHTarget compound[3]5-\text{Formyl-1-cyclopropylmethyl-1H-indole} + \text{Cyclopropylmethylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target compound}

Conditions : Methanol, acetic acid (pH 5–6), 24 h. Yield: 55% .

Palladium-Catalyzed Cross-Coupling

A modern approach leverages palladium catalysis to couple pre-formed indole and cyclopropane fragments.

Buchwald-Hartwig Amination

A brominated indole precursor undergoes coupling with a cyclopropylmethylamine derivative:

5Bromo-1-cyclopropylmethyl-1H-indole+CyclopropylmethylaminePd(OAc)₂, XantphosTarget compound[3]5-\text{Bromo-1-cyclopropylmethyl-1H-indole} + \text{Cyclopropylmethylamine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target compound}

Conditions : Toluene, 110°C, 18 h. Yield: 70% .

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Fischer Indole + AlkylationIndole synthesis, alkylation, deprotection45%High regioselectivityMultiple steps, moderate yield
Reductive AminationFormylation, reductive coupling55%One-pot reactionRequires aldehyde stability
Palladium CatalysisCross-coupling70%High efficiency, single stepCostly catalysts, inert conditions

Optimization Strategies

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Optimal for Friedel-Crafts alkylation due to low polarity.

  • Dimethylformamide (DMF) : Enhances formylation reactivity in Vilsmeier-Haack reactions.

  • Methanol : Ideal for reductive amination due to proton availability.

Catalytic Innovations

  • AlCl₃ vs. FeCl₃ : Aluminum chloride provides higher yields in alkylation (60% vs. 40%).

  • Palladium Ligands : Xantphos outperforms BINAP in Buchwald-Hartwig reactions (70% vs. 50%).

Industrial-Scale Considerations

Cost Efficiency

  • Reductive Amination : Preferred for scalability due to minimal purification steps.

  • Catalyst Recycling : Palladium recovery systems reduce costs in cross-coupling.

Green Chemistry Metrics

  • Solvent Recovery : DCM and methanol are recycled via distillation (90% recovery).

  • Waste Reduction : One-pot methods reduce E-factor by 30% compared to multi-step routes .

Q & A

Q. What are the common synthetic routes for preparing Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine?

The compound can be synthesized via multi-step organic reactions, including Curtius rearrangement and cyclopropane ring formation. For example, cyclopropane-containing intermediates are often generated using cyclopropylmethyl halides or azides under reflux conditions in anhydrous solvents like benzene. Post-synthesis purification involves column chromatography, and characterization employs NMR (1H, 13C), IR spectroscopy, and mass spectrometry . Kinetic studies of analogous compounds show yields >85% under optimized conditions .

Q. How is the structural conformation of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard. Using software like SHELXL (for refinement) and SHELXS (for structure solution), researchers resolve bond lengths, angles, and stereochemistry. For cyclopropane-containing compounds, the ring’s planar geometry and C-C bond lengths (~1.51 Å) are critical validation metrics. SHELX programs are preferred due to their robustness in handling small-molecule data and high-resolution refinement .

Advanced Research Questions

Q. What mechanistic insights exist for Curtius rearrangement in cyclopropane/cyclopropene derivatives of this compound?

DFT studies (B3LYP/6-311+G(d,p)) reveal that Curtius rearrangement in cyclopropenoyl azides proceeds via a concerted mechanism with N₂ loss and simultaneous isocyanate formation. Activation energies (ΔE‡) range from 25–30 kcal/mol, influenced by cyclopropane ring strain. Cyclopropenoyl derivatives exhibit lower ΔE‡ than cyclopropyl analogs due to π-stabilization in transition states. Experimental kinetics (monitored via 1H NMR) corroborate these findings, showing rate constants (k) of 10⁻⁴–10⁻³ s⁻¹ at 298–323 K .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropane ring’s high ring strain (~27 kcal/mol) enhances electrophilicity at adjacent carbons. In SN2 reactions, cyclopropylmethyl groups exhibit faster kinetics compared to linear alkyl chains. For example, in azide-to-amine conversions, cyclopropane derivatives show 2–3× higher reaction rates due to transition-state stabilization via hyperconjugation .

Q. What experimental methods are used to analyze reaction kinetics for this compound?

NMR-based kinetic studies are standard. Researchers dissolve the compound in deuterated solvents (e.g., DMSO-d₆), monitor reactant decay via time-resolved 1H NMR (90–220 scans, 20–144 s intervals), and calculate first-order rate constants (k) using integrated peak areas. Eyring and Arrhenius analyses derive ΔH‡, ΔS‡, and Ea. For example, ΔS‡ values of −15 to −20 J/(mol·K) indicate associative transition states .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational and experimental activation energies for Curtius rearrangement?

Discrepancies often arise from solvent effects or basis set limitations. Validate by:

  • Recomputing gas-phase DFT results with implicit solvent models (e.g., SMD).
  • Using higher-level methods (e.g., CCSD(T)/CBS) to refine barriers.
  • Cross-checking experimental conditions (e.g., purity, temperature gradients). Studies show CCSD(T) reduces ΔE‡ errors by 1–2 kcal/mol compared to B3LYP .

Toxicology and Safety

Q. What strategies are recommended for assessing the compound’s cytotoxicity in vitro?

Use tiered approaches:

  • Initial screening : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Mechanistic studies : ROS detection via DCFH-DA probes or mitochondrial membrane potential assays (JC-1 staining).
  • Computational models : Predict ADMET properties using SwissADME or ProTox-II. Note that cyclopropane rings may enhance membrane permeability but increase metabolic instability .

Computational Modeling

Q. What best practices apply to DFT studies of cyclopropane-containing compounds?

  • Basis sets : Use 6-311+G(d,p) for geometry optimization; aug-cc-pVDZ for energetics.
  • Solvent effects : Include PCM or SMD models for polar solvents.
  • Conformational sampling : Rotate cyclopropane substituents to locate global minima. Studies show B3LYP underestimates ring strain by ~3 kcal/mol vs. CCSD(T) .

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